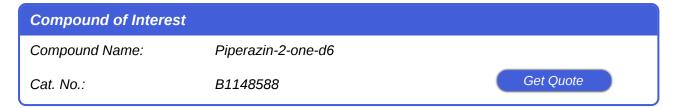


Physical and chemical properties of deuterated piperazin-2-one

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An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated piperazin-2-one, a molecule of significant interest in medicinal chemistry and drug development. The strategic incorporation of deuterium in place of hydrogen can modulate the metabolic fate and pharmacokinetic profile of drug candidates, making deuterated analogues valuable tools in research. This document details the properties of both deuterated and non-deuterated piperazin-2-one, offering a comparative analysis. It also includes detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The introduction of deuterium atoms into the piperazin-2-one scaffold results in a predictable increase in its molecular weight. Other physical properties, such as melting and boiling points, are not expected to change significantly. The chemical properties are largely retained, though the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect in reactions involving the cleavage of this bond.

Table 1: Comparison of Physical and Chemical Properties



Property	Piperazin-2-one	Deuterated Piperazin-2- one (d6)
Molecular Formula	C4H8N2O	C4D6H2N2O
Molecular Weight	100.12 g/mol [1]	Approx. 106.16 g/mol
Appearance	White to light yellow crystalline powder[2]	White to off-white solid
Melting Point	131-140 °C	Not experimentally determined, but expected to be similar to the non-deuterated form.
Boiling Point	164 °C at 5 mmHg	Not experimentally determined, but expected to be similar to the non-deuterated form.
Solubility	Soluble in polar solvents and chloroform.[3][4]	Expected to have similar solubility to the non-deuterated form.
Topological Polar Surface Area (TPSA)	41.1 Ų[1]	41.1 Ų
LogP	-1.1[1]	Predicted to be similar to the non-deuterated form.

Synthesis of Deuterated Piperazin-2-one

The synthesis of deuterated piperazin-2-one can be achieved through several routes. One common approach involves the use of deuterated starting materials or reagents. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Piperazin-2-one-d6

This protocol is adapted from general methods for the synthesis of piperazinones and the deuteration of lactams.[5]

Materials:





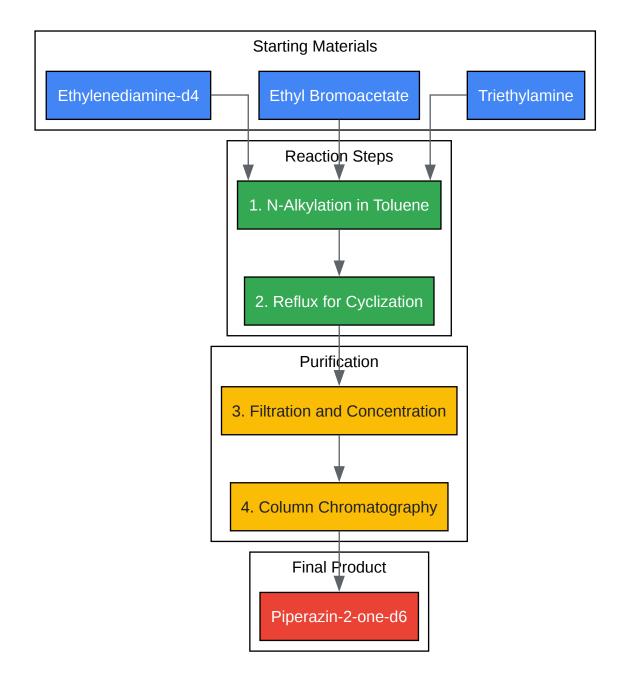


- Ethyl bromoacetate
- Ethylenediamine-d4
- Triethylamine
- Anhydrous toluene
- Sodium metal
- Absolute ethanol

Procedure:

- N-Alkylation: In a round-bottom flask, dissolve ethylenediamine-d4 in anhydrous toluene.
 Add triethylamine to the solution. Slowly add ethyl bromoacetate dropwise at room temperature with stirring.
- Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield pure piperazin-2-one-d6.





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Caption: Synthetic workflow for deuterated piperazin-2-one.

Analytical Characterization

The structure and purity of deuterated piperazin-2-one are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy



- ¹H NMR: In the ¹H NMR spectrum of **piperazin-2-one-d6**, the signals corresponding to the deuterated positions will be absent. The remaining proton signals will appear, but their splitting patterns may be simplified due to the absence of adjacent protons.
- ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for deuterated carbons will appear as triplets due to coupling with deuterium (spin I=1), and they will be shifted slightly upfield compared to their non-deuterated counterparts.
- ²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterated positions, confirming the success of the labeling.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum of **piperazin-2-one-d6** will be shifted to a higher m/z value corresponding to the mass of the deuterated compound (approximately 106.16 amu). The fragmentation pattern can also provide information about the location of the deuterium atoms within the molecule.

Experimental Protocol: Analytical Characterization

Instrumentation:

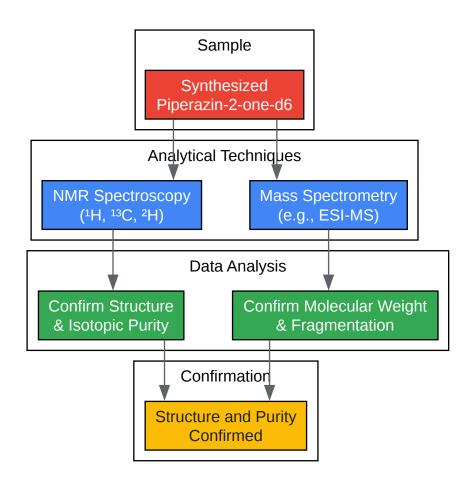
- NMR Spectrometer (e.g., 400 MHz)
- Mass Spectrometer (e.g., ESI-MS)

Procedure:

- Sample Preparation: Prepare a solution of the synthesized deuterated piperazin-2-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in a suitable solvent (e.g., methanol) for MS analysis.
- NMR Analysis: Acquire ¹H, ¹³C, and ²H NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure and isotopic purity.
- MS Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
 Determine the molecular weight from the molecular ion peak and analyze the fragmentation



pattern.



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Caption: Analytical workflow for deuterated piperazin-2-one.

Stability and Reactivity

Deuterated piperazin-2-one is expected to be a stable compound under standard storage conditions, similar to its non-deuterated analogue.[3] It may be sensitive to light and moisture.
[3] The primary difference in reactivity arises from the kinetic isotope effect (KIE), where the C-D bond is cleaved more slowly than a C-H bond. This can lead to a reduced rate of metabolism if the deuterated position is a site of enzymatic oxidation, which is a key rationale for the use of deuterated compounds in drug development.

Biological Activity and Applications

Foundational & Exploratory





Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anthelmintic properties.[6][7][8] Piperazin-2-one itself serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients. [9] Some derivatives have shown anti-adenoviral activity.[9]

The deuteration of piperazin-2-one can be a valuable strategy in drug discovery and development for several reasons:

- Metabolic Stability: By replacing hydrogens at metabolically labile positions with deuterium, the rate of metabolic degradation can be slowed, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure.
- Reduced Metabolite-related Toxicity: Deuteration can alter the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites.
- Tracer Studies: Deuterated compounds are used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolism studies.

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by deuterated piperazin-2-one. Its biological effects would be investigated in the context of the specific drug candidate into which this deuterated scaffold is incorporated.

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